MRGPRX1 agonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11FN2OS |

|---|---|

Molecular Weight |

274.32 g/mol |

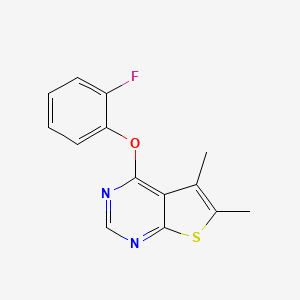

IUPAC Name |

4-(2-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine |

InChI |

InChI=1S/C14H11FN2OS/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-6-4-3-5-10(11)15/h3-7H,1-2H3 |

InChI Key |

NGCDXHHOOUGDDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)OC3=CC=CC=C3F)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MRGPRX1 Agonist 3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a compelling therapeutic target for non-opioid pain management due to its specific expression in primary sensory neurons.[1][2][3] While orthosteric agonists can activate the receptor, they risk causing off-target effects such as itch. Positive Allosteric Modulators (PAMs) offer a refined therapeutic strategy by enhancing the activity of endogenous agonists at specific sites, such as the spinal cord, potentially avoiding peripheral side effects.[4][5] This document provides a detailed technical overview of the mechanism of action of MRGPRX1 agonist 3 (also known as compound 1f) , a potent PAM of MRGPRX1. We will explore the foundational mechanism of MRGPRX1 activation and delineate the specific role of this PAM in modulating receptor signaling.

Core Mechanism of MRGPRX1 Activation

MRGPRX1 is a primate-specific GPCR expressed in dorsal root ganglia (DRG) and trigeminal ganglia (TG) neurons. It plays a dual role in mediating itch and inhibiting persistent pain. The receptor is primarily coupled to Gαq proteins, with evidence also suggesting coupling to Gαi.

Orthosteric Agonist Binding and Gq-Protein Coupling

Activation of MRGPRX1 is initiated by the binding of an agonist to an orthosteric pocket within the receptor's transmembrane (TM) domains. Cryo-electron microscopy (cryo-EM) studies of MRGPRX1 in complex with the synthetic agonist "compound 16" have revealed key structural details of this process.

The binding of an agonist triggers a significant conformational change, characterized by the outward movement of the intracellular half of TM6. This movement opens a cavity that facilitates the docking and activation of the Gαq subunit of the heterotrimeric G protein.

Downstream Signaling Pathways

Once activated, the Gαq protein initiates a canonical signaling cascade:

-

PLC Activation: Gαq activates Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).

The subsequent physiological response depends on the neuronal context:

-

Pain Inhibition: In the central terminals of nociceptive neurons (spinal cord), MRGPRX1 activation leads to the inhibition of N-type high-voltage-activated (HVA) calcium channels (CaV2.2). This reduces neurotransmitter release and dampens pain signal transmission.

-

Itch Sensation: In peripheral nerve terminals in the skin, MRGPRX1 activation is linked to neuronal excitability and the sensation of itch. This is primarily mediated by the modulation of tetrodotoxin-resistant (TTX-r) sodium channels, such as Nav1.8 and Nav1.9, which lowers their activation threshold.

References

- 1. Ligand recognition and allosteric modulation of the human MRGPRX1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of MRGPRX1 Agonist 3: A Thieno[2,3-d]pyrimidine-Based Positive Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and synthesis of MRGPRX1 agonist 3, also known as compound 1f, a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). MRGPRX1 is a promising therapeutic target for the treatment of pain, and the development of selective agonists is of significant interest. This document provides a comprehensive overview of the synthetic route, experimental protocols for pharmacological characterization, and a summary of the key quantitative data. Furthermore, it elucidates the MRGPRX1 signaling pathway and the logical workflow of the discovery process through detailed diagrams. This guide is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and pain research.

Introduction

Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons, including those in the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] Its restricted expression pattern makes it an attractive target for therapeutic intervention in pain and itch sensation, with the potential for reduced off-target effects.[2][3] Activation of MRGPRX1 has been shown to mediate both itch and analgesia, highlighting the need for selective modulators that can harness its therapeutic potential while minimizing unwanted side effects.[1]

Positive allosteric modulators (PAMs) offer a promising therapeutic strategy by enhancing the effect of the endogenous agonist, potentially leading to a more localized and physiologically relevant receptor activation. This guide focuses on the discovery and synthesis of a novel thieno[2,3-d]pyrimidine-based MRGPRX1 PAM, designated as this compound (compound 1f).

Discovery of this compound (Compound 1f)

The identification of this compound originated from a high-throughput screening (HTS) campaign aimed at discovering novel PAMs for MRGPRX1. The initial hit from this screen served as the chemical scaffold for further optimization. A series of thieno[2,3-d]pyrimidine-based molecules were synthesized and evaluated for their ability to potentiate the activity of an MRGPRX1 agonist. This structure-activity relationship (SAR) study led to the identification of compound 1f as a potent MRGPRX1 PAM.

Logical Workflow of Discovery

The discovery process followed a logical progression from initial screening to lead optimization and characterization.

Caption: Logical workflow for the discovery of this compound.

Synthesis of this compound (Compound 1f)

The synthesis of the thieno[2,3-d]pyrimidine scaffold, the core of this compound, involves a multi-step process. A general synthetic scheme is outlined below, based on established methods for the synthesis of similar compounds.

General Synthetic Scheme

The synthesis typically begins with the construction of a substituted thiophene ring, which is then cyclized to form the thieno[2,3-d]pyrimidin-4-one intermediate. Subsequent chlorination and nucleophilic substitution reactions allow for the introduction of the desired side chains.

Caption: General synthetic scheme for thieno[2,3-d]pyrimidine derivatives.

Pharmacological Characterization

The pharmacological activity of this compound was assessed using an in vitro calcium mobilization assay in a recombinant cell line.

Quantitative Data

This compound (compound 1f) was identified as a potent positive allosteric modulator of MRGPRX1 with an EC50 of 0.22 μM. The following table summarizes the key pharmacological data for this compound.

| Compound | Description | Assay Type | EC50 (μM) | Reference |

| This compound (compound 1f) | Positive Allosteric Modulator (PAM) | Calcium Mobilization (FLIPR) | 0.22 |

Experimental Protocols

FLIPR Calcium Mobilization Assay

This protocol describes the general steps for assessing the activity of compounds on MRGPRX1-mediated calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).

Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably expressing human MRGPRX1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

Dye Loading:

-

The cell culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

Compound Addition and Signal Detection:

-

The plate is placed in the FLIPR instrument.

-

A baseline fluorescence reading is taken.

-

The test compound (e.g., this compound) is added to the wells at various concentrations. For PAM activity, the compound is added in the presence of a sub-maximal concentration (EC20) of a known MRGPRX1 agonist.

-

Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.

Data Analysis:

-

The fluorescence signal is normalized to the baseline.

-

Concentration-response curves are generated, and EC50 values are calculated using non-linear regression.

MRGPRX1 Signaling Pathway

MRGPRX1 is primarily a Gq-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). MRGPRX1 has also been shown to couple to Gi, which inhibits adenylyl cyclase.

Caption: The Gq-mediated signaling pathway of MRGPRX1.

Conclusion

This compound (compound 1f) represents a significant advancement in the development of selective modulators for MRGPRX1. As a potent positive allosteric modulator, it serves as a valuable tool for further investigating the physiological roles of MRGPRX1 and holds promise as a lead compound for the development of novel analgesics. The synthetic route and experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of similar compounds, facilitating future research in this area.

References

An In-depth Technical Guide to the Binding Site of MRGPRX1 Agonist 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the binding site of MRGPRX1 Agonist 3 (also known as compound 1f) on the Mas-related G protein-coupled receptor X1 (MRGPRX1). While direct structural data for Agonist 3 is not yet available, this guide synthesizes information from studies on other MRGPRX1 modulators to infer its binding mechanism.

Executive Summary

MRGPRX1 is a primate-specific receptor expressed in sensory neurons, making it a promising target for non-opioid pain and itch therapeutics.[1][2] this compound is a potent positive allosteric modulator (PAM) of this receptor.[3] This guide details the binding characteristics of MRGPRX1 modulators, provides experimental protocols for their characterization, and visualizes key signaling and experimental workflows.

Quantitative Data for MRGPRX1 Modulators

The following table summarizes the quantitative data for this compound and other key modulators of MRGPRX1.

| Compound | Type | Assay | Parameter | Value | Reference |

| This compound (compound 1f) | PAM | Calcium Mobilization | EC50 | 0.22 µM | [3] |

| ML382 | PAM | BRET2 | Potency Shift of BAM8-22 | ~300-fold at 30 µM | [4] |

| Compound 16 | Orthosteric Agonist | - | - | - | |

| BAM8-22 | Endogenous Peptide Agonist | - | - | - |

Binding Sites of MRGPRX1 Modulators

Recent cryo-electron microscopy (cryo-EM) studies have revealed distinct binding sites for orthosteric agonists and positive allosteric modulators on MRGPRX1.

Orthosteric Binding Pocket

The orthosteric binding pocket of MRGPRX1, where endogenous ligands and synthetic agonists like compound 16 bind, is located within the transmembrane (TM) domain bundle. This pocket is characterized as shallow, broad, and wide-open, which may accommodate a variety of ligand scaffolds. The binding of orthosteric agonists induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.

Allosteric Binding Pocket

Positive allosteric modulators, such as ML382, bind to a site topographically distinct from the orthosteric pocket. The cryo-EM structure of MRGPRX1 in complex with both the endogenous agonist BAM8-22 and the PAM ML382 revealed that ML382 binds to an allosteric pocket formed by TM1, TM2, TM3, TM6, and TM7.

Inferred Binding Site of this compound

As this compound (compound 1f) is a positive allosteric modulator, it is highly probable that it binds to the same or a similar allosteric pocket as ML382. The binding of a PAM to this site is thought to enhance the affinity and/or efficacy of the orthosteric agonist, leading to a potentiation of the receptor's response. The allosteric pocket of MRGPRX1 demonstrates considerable plasticity, suggesting it can accommodate various chemical scaffolds.

Signaling Pathway

Activation of MRGPRX1 by an orthosteric agonist, potentiated by a PAM, primarily couples to the Gαq signaling pathway. This initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, resulting in the release of stored calcium ions into the cytoplasm.

Experimental Protocols

Calcium Mobilization Assay

This assay is a common method for screening and characterizing GPCR modulators by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human MRGPRX1 are cultured in appropriate media and seeded into 96- or 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake.

-

Compound Preparation: Serial dilutions of the test compounds (e.g., this compound) and a fixed, low concentration (e.g., EC20) of an orthosteric agonist (e.g., BAM8-22) are prepared in an assay buffer.

-

Assay Execution: The compound plate is placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument. The instrument adds the compounds to the cell plate and immediately begins to measure the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, is recorded. Dose-response curves are generated by plotting the fluorescence signal against the concentration of the test compound to determine parameters like EC50.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique to study protein-protein interactions and can be adapted to investigate the allosteric modulation of GPCRs.

Methodology:

-

Construct Generation: Two constructs are created: one with the GPCR (MRGPRX1) fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and another with an interacting partner (e.g., a G protein subunit or a β-arrestin) fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Transfection: Cells are co-transfected with the donor and acceptor constructs.

-

Ligand Treatment: Transfected cells are treated with the orthosteric agonist in the presence and absence of the PAM (e.g., this compound).

-

Substrate Addition: The substrate for the bioluminescent donor (e.g., coelenterazine) is added to the cells.

-

BRET Measurement: A plate reader capable of detecting both the donor and acceptor emission wavelengths is used to measure the BRET signal. The BRET ratio is calculated as the ratio of acceptor emission to donor emission.

-

Data Analysis: An increase or decrease in the BRET ratio upon ligand treatment indicates a change in the proximity of the donor and acceptor proteins, reflecting receptor activation and modulation. Dose-response curves can be generated to quantify the effect of the allosteric modulator.

Conclusion

While the precise binding site of this compound has not been elucidated through direct structural studies, the available evidence strongly suggests that it functions as a positive allosteric modulator, likely binding to the allosteric pocket identified for the PAM ML382. This guide provides a framework for understanding and further investigating the interaction of Agonist 3 and other PAMs with MRGPRX1. The detailed experimental protocols and pathway diagrams serve as valuable resources for researchers in the field of pain and itch therapeutics, facilitating the development of novel, non-opioid analgesics targeting MRGPRX1. Future structural studies on MRGPRX1 in complex with thieno[2,3-d]pyrimidine-based PAMs like Agonist 3 will be crucial for a definitive understanding of their binding mode and for structure-based drug design.

References

- 1. 8dwg - CryoEM structure of Gq-coupled MRGPRX1 with peptide ligand BAM8-22 and positive allosteric modulator ML382 - Summary - Protein Data Bank Japan [pdbj.org]

- 2. researchgate.net [researchgate.net]

- 3. Ligand recognition and allosteric modulation of the human MRGPRX1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. misterx95.myds.me [misterx95.myds.me]

Core Pharmacology and Toxicology Profile: MRGPRX1 Agonist 3

This technical guide provides an in-depth overview of the pharmacological and toxicological profile of MRGPRX1 Agonist 3, a novel modulator of the Mas-related G protein-coupled receptor X1 (MRGPRX1). Due to the limited public data on the specific toxicology of this compound, this document also incorporates representative methodologies and safety considerations from studies on other well-characterized MRGPRX1 modulators to provide a comprehensive framework for researchers.

Introduction to MRGPRX1

Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG)[1][2]. Its strategic location implicates it in the modulation of somatosensory functions, including itch and pain. MRGPRX1 has emerged as a promising therapeutic target for non-opioid pain treatment because its activation can inhibit persistent pain signals[1][3][4]. The receptor is involved in both itch sensation and pain transmission, making its modulation a complex but potentially rewarding therapeutic strategy.

Pharmacological Profile of this compound

This compound, also identified as compound 1f in the scientific literature, is a potent positive allosteric modulator (PAM) of the human MRGPRX1 receptor. As a PAM, it enhances the receptor's response to an endogenous agonist. This compound is based on a thieno[2,3-d]pyrimidine scaffold and has been identified as a valuable tool for investigating neuropathic pain.

The primary pharmacological data available for this compound is its potency, which is summarized below. For context, data for other notable MRGPRX1 modulators are also included.

| Compound Name | Class | Target | Potency (EC₅₀) | Source Publication |

| This compound (Cmpd 1f) | PAM | MRGPRX1 | 0.22 µM | Berhane I, et al. (2022) |

| Compound 16 | Synthetic Agonist | MRGPRX1 | High Potency* | Gan B, et al. (2023) |

| Chloroquine | Agonist | MRGPRX1 | 297.68 µM | Gan B, et al. (2023) |

| ML382 | PAM | MRGPRX1 | Not specified | Li Z, et al. (2017) |

Note: While described as having high potency, a specific EC₅₀ value for Compound 16 is not detailed in the referenced search results.

Activation of MRGPRX1 canonically couples to Gαq/11 proteins, initiating a well-defined intracellular signaling cascade. As a PAM, this compound would enhance this pathway in the presence of an orthosteric agonist.

-

Receptor Activation: An agonist binds to MRGPRX1.

-

G-Protein Coupling: The receptor-agonist complex activates the heterotrimeric G-protein Gαq.

-

PLC Activation: Gαq activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ triggers the release of Ca²⁺ from intracellular stores.

-

DAG, along with Ca²⁺, activates Protein Kinase C (PKC).

-

This signaling can lead to the modulation of ion channels, such as TRP channels, and ultimately affect neuronal excitability.

Experimental Protocols

Detailed methodologies are crucial for the study of MRGPRX1 modulators. The following protocols are representative of those used in the literature to characterize compounds like this compound.

The Bioluminescence Resonance Energy Transfer (BRET) assay is used to measure G-protein activation following receptor engagement.

Objective: To quantify the potency and efficacy of a test compound in activating Gαq signaling downstream of MRGPRX1.

Methodology:

-

Cell Culture & Transfection: HEK293T cells are co-transfected with plasmids encoding for:

-

MRGPRX1 receptor.

-

Gαq fused to a donor fluorophore (e.g., Rluc8).

-

Gβ subunit.

-

Gγ subunit fused to an acceptor fluorophore (e.g., GFP2).

-

-

Cell Plating: After 18-24 hours, transfected cells are harvested and seeded into 96-well plates.

-

Compound Preparation: this compound is serially diluted to a range of concentrations in assay buffer.

-

Assay Procedure:

-

The cell medium is removed.

-

The luciferase substrate (e.g., coelenterazine h) is added to each well.

-

Test compound dilutions are added to the wells.

-

-

Signal Detection: The plate is read using a BRET-compatible plate reader, measuring emissions from both the donor (Rluc8) and acceptor (GFP2).

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates that the Gαq-Rluc8 and Gγ-GFP2 subunits have dissociated upon activation. Data are plotted against compound concentration to determine EC₅₀ values.

This assay measures the increase in intracellular calcium, a key downstream event of Gαq signaling.

Objective: To assess the functional activity of this compound by measuring calcium release.

Methodology:

-

Cell Loading: HEK293 cells stably expressing MRGPRX1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

-

Cell Washing: Cells are washed with assay buffer (e.g., Hank's Balanced Salt Solution) to remove excess dye.

-

Compound Addition: The 96-well plate containing the cells is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument adds the test compound (this compound) to the wells while simultaneously monitoring fluorescence.

-

Fluorescence Measurement: Fluorescence intensity is measured over time (typically 2-3 minutes) before and after compound addition. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is measured and plotted against compound concentration to calculate the EC₅₀.

Toxicology Profile

No specific toxicology or safety pharmacology studies for this compound are available in the public domain. However, research on the PAM ML382 provides some initial in vivo safety insights. Intrathecal and subcutaneous administration of ML382 in "humanized" MrgprX1 mice effectively reduced neuropathic pain without causing obvious side effects or itch. Furthermore, ML382 did not appear to activate innate reward circuitry, suggesting a low risk of addiction.

A comprehensive preclinical toxicology program for a compound like this compound would typically include:

-

Cytotoxicity: Assessed in relevant cell lines (e.g., HepG2 for liver toxicity).

-

Genotoxicity: Ames test (bacterial reverse mutation), in vitro micronucleus assay.

-

hERG Channel Assay: To assess the risk of cardiac QT prolongation.

-

Receptor Selectivity Profiling: Screening against a broad panel of receptors, transporters, and ion channels to identify potential off-target effects.

-

Acute Toxicity: Single high-dose administration in two species (e.g., rodent and non-rodent) to determine maximum tolerated dose (MTD).

-

Repeat-Dose Toxicity: Daily administration for 14 or 28 days to identify target organs of toxicity.

-

Safety Pharmacology: Studies evaluating effects on central nervous, cardiovascular, and respiratory systems.

-

Pharmacokinetics (PK): Analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

This structured approach is essential to build a complete safety profile before advancing a candidate compound toward clinical development.

References

- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]

- 2. pharmafocuseurope.com [pharmafocuseurope.com]

- 3. Scholarly Article or Book Chapter | Ligand recognition and allosteric modulation of the human MRGPRX1 receptor | ID: 1c18dt23b | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of MRGPRX1 Agonist 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MRGPRX1 Agonist 3, a potent positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). This document details the core chemical scaffold, summarizes quantitative SAR data, outlines key experimental protocols, and visualizes the associated signaling pathways.

Introduction to MRGPRX1 and its Therapeutic Potential

Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] Its restricted expression pattern makes it an attractive therapeutic target for the treatment of pain and itch, with the potential for minimal off-target effects.[3] Activation of MRGPRX1 has been shown to modulate nociceptive signaling, and agonists and positive allosteric modulators of this receptor are being explored as novel analgesics.[3][4]

MRGPRX1 is known to couple to multiple signaling pathways, including Gq, Gi, and β-arrestin pathways, leading to diverse downstream cellular responses. The development of selective modulators for MRGPRX1, such as Agonist 3, represents a promising strategy for achieving targeted pain relief.

Core Structure of this compound and its Analogs

This compound, also known as compound 1f in the scientific literature, belongs to a class of thieno[2,3-d]pyrimidine-based positive allosteric modulators. The core scaffold of this series is a thieno[2,3-d]pyrimidine ring system. The general structure of these analogs is depicted below:

![General Structure of Thieno[2,3-d]pyrimidine Analogs](https://i.imgur.com/your_image_url.png)

Figure 1: General chemical structure of the thieno[2,3-d]pyrimidine-based MRGPRX1 positive allosteric modulators. R1, R2, R3, and R4 represent positions for chemical modifications.

This compound (compound 1f) has the following chemical structure:

Figure 2: Chemical structure of this compound (compound 1f).

Structure-Activity Relationship (SAR) of Thieno[2,3-d]pyrimidine Analogs

The following tables summarize the structure-activity relationship of this compound and its analogs as positive allosteric modulators. The data is derived from a study by Berhane et al. (2022), where the PAM activity was assessed by measuring the potentiation of the MRGPRX1 agonist BAM8-22-induced calcium mobilization in HEK293 cells stably expressing human MRGPRX1.

Table 1: SAR of Modifications at the 4-position (Phenoxy Ring) of the Thieno[2,3-d]pyrimidine Scaffold

| Compound | R (Phenoxy Substituent) | EC50 (µM) |

| 1a | 2-Methyl | 0.50 |

| 1c | 2-Fluoro | 0.40 |

| 1d | 2-Chloro | 0.35 |

| 1e | 2-Bromo | 0.30 |

| 1f | 2-Trifluoromethyl | 0.22 |

| 1g | 2-Methoxy | 1.2 |

| 1h | 3-Fluoro | 2.5 |

| 1i | 4-Fluoro | >10 |

| 1j | 2,6-Difluoro | 0.25 |

| 1k | 2,4-Difluoro | 0.80 |

Table 2: SAR of Modifications at the 5- and 6-positions of the Thieno[2,3-d]pyrimidine Scaffold

| Compound | R1 (5-position) | R2 (6-position) | R3 (Phenoxy Substituent) | EC50 (µM) |

| 1a | Methyl | Methyl | 2-Methyl | 0.50 |

| 1l | H | H | 2-Trifluoromethyl | >10 |

| 1m | Ethyl | Ethyl | 2-Trifluoromethyl | 0.45 |

| 1n | Propyl | Propyl | 2-Trifluoromethyl | 0.38 |

| 1o | Phenyl | Phenyl | 2-Trifluoromethyl | 0.90 |

| 1p | H | tert-Butyl | 2-Trifluoromethyl | 0.28 |

| 1q | H | tert-Butyl | 2-Fluoro | 0.35 |

| 1r | 4-Chlorophenyl | tert-Butyl | 2-Fluoro | 0.15 |

| 1s | 3,4-Dichlorophenyl | tert-Butyl | 2-Fluoro | 0.12 |

| 1t | 3,4-Dichlorophenyl | tert-Butyl | 2-Trifluoromethoxy | 0.08 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.

Calcium Mobilization Assay (FLIPR) for PAM Activity

This assay is used to determine the positive allosteric modulator activity of the compounds by measuring their ability to potentiate the calcium response induced by a sub-maximal concentration of the MRGPRX1 agonist BAM8-22.

Cell Culture and Plating:

-

HEK293 cells stably expressing human MRGPRX1 are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.

Compound and Agonist Preparation:

-

Test compounds are serially diluted in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve a range of final concentrations.

-

The MRGPRX1 agonist BAM8-22 is prepared in assay buffer at a concentration that elicits a sub-maximal (EC20) response.

Assay Procedure:

-

The cell culture medium is removed, and cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

The dye solution is removed, and cells are washed with assay buffer.

-

The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken.

-

The test compounds are added to the wells, and the plate is incubated for a specified period (e.g., 15 minutes).

-

BAM8-22 (at EC20 concentration) is then added to the wells.

-

Fluorescence is monitored continuously to measure the change in intracellular calcium concentration.

Data Analysis:

-

The increase in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

EC50 values for the PAMs are determined by plotting the potentiation of the BAM8-22 response against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

The chronic constriction injury model is a widely used preclinical model to study neuropathic pain and to evaluate the efficacy of analgesic compounds.

Animals:

-

Adult male mice (e.g., C57BL/6J) are used. For studies involving human-specific targets like MRGPRX1, humanized transgenic mice expressing the human MRGPRX1 receptor are utilized.

Surgical Procedure:

-

Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).

-

The common sciatic nerve is exposed at the mid-thigh level of one hind paw.

-

Proximal to the sciatic trifurcation, three or four loose ligatures are placed around the nerve with a spacing of about 1 mm. The ligatures are tightened until a brief twitch of the hind limb is observed.

-

The muscle and skin are closed in layers.

-

Sham-operated animals undergo the same surgical procedure without nerve ligation.

Behavioral Testing (Assessment of Thermal Hyperalgesia):

-

Paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is measured using a plantar test apparatus.

-

A focused beam of light is directed onto the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw is recorded.

-

A cut-off time is set to prevent tissue damage.

-

Testing is performed before surgery (baseline) and at multiple time points after surgery to assess the development of thermal hyperalgesia.

-

The effect of the test compound (administered, for example, orally or intrathecally) is evaluated by measuring the reversal of the reduced paw withdrawal latency.

MRGPRX1 Signaling Pathways

MRGPRX1 activation by agonists or potentiation by PAMs can trigger multiple downstream signaling cascades. The primary pathways are Gq- and Gi-mediated signaling, as well as β-arrestin recruitment.

Gq Signaling Pathway

Activation of the Gq pathway is a key mechanism for MRGPRX1-mediated signaling.

Caption: MRGPRX1 Gq Signaling Pathway.

Gi Signaling Pathway

MRGPRX1 also couples to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Caption: MRGPRX1 Gi Signaling Pathway.

β-Arrestin Recruitment and Signaling

Upon activation, MRGPRX1 can also recruit β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

Caption: MRGPRX1 β-Arrestin Recruitment.

Conclusion and Future Directions

The thieno[2,3-d]pyrimidine scaffold represents a promising starting point for the development of potent and selective positive allosteric modulators of MRGPRX1. The SAR data presented herein provides valuable insights for the design of next-generation analgesics. This compound (compound 1f) and its optimized analogs have demonstrated significant potential in preclinical models of neuropathic pain.

Future research should focus on a more detailed characterization of the effects of these compounds on the Gi and β-arrestin signaling pathways of MRGPRX1 to fully understand their pharmacological profile and potential for biased signaling. Further optimization of the pharmacokinetic properties of this chemical series will be crucial for their advancement as clinical candidates for the treatment of chronic pain.

References

- 1. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]

- 2. pharmafocuseurope.com [pharmafocuseurope.com]

- 3. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieno[2,3- d]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of MRGPRX1 Agonist 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets of MRGPRX1 agonist 3, a potent positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). This document details the signaling pathways affected by this compound, presents quantitative data from key experiments, and outlines the methodologies used to elucidate its mechanism of action.

Introduction

Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor predominantly expressed in small-diameter primary sensory neurons, playing a crucial role in nociception and pruritus (itch)[1][2]. Its activation is implicated in both the sensation of itch and the inhibition of chronic pain, making it a promising therapeutic target for non-opioid pain relief[1][3]. This compound, identified as compound 1f in the scientific literature, is a thieno[2,3-d]pyrimidine-based positive allosteric modulator of MRGPRX1[4]. As a PAM, it enhances the activity of the receptor in the presence of an orthosteric agonist, such as the endogenous peptide BAM8-22. This guide focuses on the cellular and molecular interactions of this specific compound.

Quantitative Data

The positive allosteric modulatory activity of this compound (compound 1f) has been quantified in vitro. The key data point is its half-maximal effective concentration (EC50), which was determined using a calcium mobilization assay in the presence of an EC20 concentration of the MRGPRX1 agonist BAM8-22.

| Compound | Assay Type | Cell Line | Orthosteric Agonist (Concentration) | EC50 (µM) | Emax (%) | Reference |

| This compound (compound 1f) | Calcium Mobilization (FLIPR) | HEK293 (stably expressing MRGPRX1) | BAM8-22 (EC20) | 0.22 | ≥95 |

Signaling Pathways

MRGPRX1 is known to couple to multiple G protein subtypes, primarily Gq/11 and Gi/o, leading to the activation of distinct downstream signaling cascades. As a positive allosteric modulator, this compound enhances the signaling initiated by the binding of an orthosteric agonist to the receptor.

Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by MRGPRX1 leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key signaling event that can be measured in cellular assays.

Gi/o Signaling Pathway

The Gi/o pathway, upon activation by MRGPRX1, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of various ion channels, including the inhibition of N-type voltage-gated calcium channels (CaV2.2) and the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs).

Experimental Protocols

The characterization of this compound and its effects on cellular targets relies on several key experimental techniques.

Calcium Mobilization Assay (FLIPR)

This assay is the primary method used to quantify the positive allosteric modulatory activity of compounds like this compound. It measures changes in intracellular calcium concentration upon receptor activation.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human MRGPRX1 are cultured in appropriate media and seeded into 384-well microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution, often containing probenecid to prevent dye extrusion. The cells are incubated to allow for dye uptake and de-esterification.

-

Compound Preparation: this compound and the orthosteric agonist (BAM8-22) are prepared in an appropriate assay buffer.

-

FLIPR Measurement: The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken. The PAM (this compound) is added to the wells, followed by the addition of the orthosteric agonist (BAM8-22) at a concentration that elicits a submaximal response (EC20).

-

Data Analysis: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time. Dose-response curves are generated to determine the EC50 of the PAM.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are used to study G protein coupling to MRGPRX1. This technique measures the proximity between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP) fused to the proteins of interest.

Methodology:

-

Construct Preparation: Plasmids encoding MRGPRX1 and G protein subunits fused to BRET pairs (e.g., Gα-Rluc and Gγ-GFP) are prepared.

-

Cell Transfection: HEK293T cells are co-transfected with the BRET constructs.

-

Cell Plating: Transfected cells are seeded into 96-well plates.

-

Assay Performance: The luciferase substrate (e.g., coelenterazine) is added to the cells. The plate is then read in a BRET-compatible plate reader that measures light emission at two different wavelengths (for the donor and acceptor).

-

Stimulation and Measurement: The cells are stimulated with the agonist and/or PAM, and the BRET ratio (acceptor emission / donor emission) is measured over time. An increase in the BRET ratio indicates a conformational change in the G protein heterotrimer upon activation.

Patch-Clamp Electrophysiology

This technique is used to study the effects of MRGPRX1 activation on the activity of downstream ion channels in sensory neurons.

Methodology:

-

Neuron Isolation: Dorsal root ganglion (DRG) neurons are isolated from a suitable model organism (e.g., humanized mice expressing MRGPRX1).

-

Electrode Preparation: A glass micropipette with a very fine tip is filled with an internal solution and connected to an amplifier.

-

Seal Formation: The micropipette is brought into contact with the membrane of a neuron to form a high-resistance "giga-seal".

-

Recording Configuration: The whole-cell configuration is established by rupturing the membrane patch, allowing for the measurement of ionic currents across the entire cell membrane.

-

Data Acquisition: The membrane potential is clamped at a specific voltage, and the currents flowing through the ion channels are recorded.

-

Compound Application: The agonist and PAM are applied to the neuron, and the resulting changes in ion channel currents (e.g., inhibition of calcium currents) are measured.

Conclusion

This compound (compound 1f) is a valuable research tool for studying the function of MRGPRX1. As a potent positive allosteric modulator, it enhances the receptor's response to endogenous and exogenous agonists. Its primary characterized effect is the potentiation of Gq-mediated calcium mobilization. Further research is warranted to fully elucidate its impact on the Gi/o signaling pathway and the modulation of downstream ion channels, which are critical for the development of novel analgesics targeting MRGPRX1. This guide provides a foundational understanding of the cellular targets and experimental approaches for investigating this promising compound.

References

In Vitro Characterization of MRGPRX1 Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of two key modulators of the Mas-related G protein-coupled receptor X1 (MRGPRX1): the potent synthetic agonist, Compound 16, and the positive allosteric modulator (PAM), Compound 1f. MRGPRX1, a primate-specific receptor primarily expressed in sensory neurons, is a promising therapeutic target for managing pain and itch.[1][2] Understanding the in vitro pharmacology of its modulators is crucial for the development of novel analgesics with improved side-effect profiles.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters for MRGPRX1 agonist Compound 16 and positive allosteric modulator Compound 1f.

Table 1: In Vitro Potency of MRGPRX1 Agonist (Compound 16)

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | High Potency | HEK293T | BRET Assay | [1] |

EC50 (Half-maximal effective concentration) indicates the concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: In Vitro Potency and Efficacy of MRGPRX1 Positive Allosteric Modulator (Compound 1f)

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 0.22 µM | HEK293 (stably expressing MRGPRX1) | Calcium Mobilization (FLIPR) | [3] |

| Emax | ≥95% (relative to BAM8-22) | HEK293 (stably expressing MRGPRX1) | Calcium Mobilization (FLIPR) | [3] |

Emax (Maximum effect) represents the maximum response achievable by the modulator.

Table 3: Selectivity Profile of MRGPRX1 Agonist (Compound 16)

| Receptor | Activity | Assay Type | Reference |

| MRGPRX2 | No significant activation | BRET Assay | |

| MRGPRX3 | No significant activation | BRET Assay | |

| MRGPRX4 | No significant activation | BRET Assay | |

| Opioid Receptors | No significant activation | Not specified |

Signaling Pathways and Experimental Workflows

MRGPRX1 Gq-coupled Signaling Pathway

MRGPRX1 is known to couple to the Gαq subunit of heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gαq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

Caption: MRGPRX1 Gq-coupled signaling pathway.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of MRGPRX1 modulators.

Caption: General experimental workflow for MRGPRX1 modulator characterization.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of a compound for MRGPRX1 by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing MRGPRX1

-

Cell culture reagents

-

Radiolabeled MRGPRX1 antagonist (e.g., [³H]-labeled antagonist)

-

Test compound (Compound 16 or Compound 1f)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-MRGPRX1 cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well filter plate, add binding buffer, the radiolabeled antagonist at a concentration near its Kd, and varying concentrations of the test compound.

-

To determine non-specific binding, add a high concentration of a known unlabeled MRGPRX1 antagonist.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay (FLIPR)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

-

HEK293 cells stably expressing MRGPRX1

-

Cell culture reagents

-

Fluo-4 AM or other calcium-sensitive dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Probenecid (to prevent dye leakage)

-

Test compound (Compound 16 or Compound 1f)

-

For PAMs: MRGPRX1 orthosteric agonist (e.g., BAM8-22)

-

96- or 384-well black-walled, clear-bottom plates

-

Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Plating:

-

Seed HEK293-MRGPRX1 cells into black-walled, clear-bottom plates and culture overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test compound in assay buffer.

-

For PAM characterization, prepare the orthosteric agonist at its EC20 concentration in the assay buffer containing the test compound dilutions.

-

-

Measurement:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading for each well.

-

The instrument will automatically add the compound solutions to the cell plate.

-

Record the fluorescence intensity over time to measure the calcium flux.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.

-

IP-1 Accumulation Assay (HTRF)

This assay quantifies the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation.

Materials:

-

HEK293 cells stably expressing MRGPRX1

-

Cell culture reagents

-

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody)

-

Stimulation buffer

-

Lysis buffer

-

Test compound (Compound 16 or Compound 1f)

-

For PAMs: MRGPRX1 orthosteric agonist (e.g., BAM8-22)

-

White 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Stimulation:

-

Seed HEK293-MRGPRX1 cells into a white 384-well plate and culture overnight.

-

Remove the culture medium and add stimulation buffer containing varying concentrations of the test compound. For PAMs, include the orthosteric agonist at its EC20 concentration.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Cell Lysis and Detection:

-

Add the IP1-d2 conjugate and the anti-IP1 cryptate antibody from the kit, diluted in lysis buffer, to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Measurement:

-

Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

Convert the HTRF ratio to IP-1 concentration using a standard curve.

-

Plot the IP-1 concentration against the log concentration of the test compound to determine the EC50 and Emax values.

-

Conclusion

The in vitro characterization of MRGPRX1 modulators, such as the agonist Compound 16 and the PAM Compound 1f, is a critical step in the drug discovery process for novel pain and itch therapeutics. The methodologies and data presented in this guide provide a framework for the comprehensive evaluation of compound potency, efficacy, and selectivity, ultimately aiding in the identification of promising clinical candidates.

References

The Modulation of Primary Sensory Neuron Activity by MRGPRX1 Agonist 3 and Other Agonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Mas-related G protein-coupled receptor X1 (MRGPRX1) agonists on primary sensory neurons. MRGPRX1, a primate-specific receptor expressed predominantly in these neurons, has emerged as a promising target for the development of novel analgesics and anti-pruritics. This document summarizes key quantitative data, details essential experimental protocols, and illustrates the complex signaling pathways involved in MRGPRX1 activation.

Introduction to MRGPRX1 and its Agonists

Mas-related G protein-coupled receptor X1 (MRGPRX1) is a member of the MRGPR family of receptors that are primarily expressed in small-diameter primary sensory neurons, which are crucial for transmitting pain and itch signals.[1][2] The activation of MRGPRX1 can lead to varied and sometimes opposing physiological responses, such as itch when activated peripherally and analgesia when activated at central terminals.[3] This dual functionality makes it a complex but attractive target for therapeutic intervention.

Several agonists targeting MRGPRX1 have been identified and characterized, including the endogenous peptide BAM8-22 and the synthetic small molecule compound 16 .[3][4] This guide also addresses MRGPRX1 agonist 3 , identified as compound 1f , a thieno[2,3-d]pyrimidine-based positive allosteric modulator (PAM). While extensive research has been conducted on BAM8-22 and compound 16, data on the direct effects of compound 1f on primary sensory neuron excitability is still emerging.

Quantitative Data on the Effects of MRGPRX1 Agonists

The activation of MRGPRX1 by its agonists leads to measurable changes in neuronal activity. The following tables summarize key quantitative findings from the literature.

| Agonist | Concentration | Effect on Neuronal Firing | Cell Type | Reference |

| BAM8-22 | 100 nM | Evoked 84 ± 4.5 action potentials | Mouse DRG neurons expressing human MRGPRX1 | |

| BAM8-22 | 10-100 nM | Threshold for evoking action potentials | Mouse DRG neurons expressing human MRGPRX1 |

| Agonist | Concentration | Effect on Ion Channels | Cell Type | Reference |

| BAM8-22 | Not Specified | Lowers the activation threshold of TTX-resistant sodium channels | Mouse DRG neurons expressing human MRGPRX1 | |

| BAM8-22 | Not Specified | Induces inward sodium currents | Mouse DRG neurons expressing human MRGPRX1 |

| Agonist | Concentration | Effect on Intracellular Calcium ([Ca2+]i) | Cell Type | Reference |

| BAM8-22 | 2 µM | Increased [Ca2+]i | Human DRG neurons | |

| BAM8-22 | 2 µM | Increased number of responsive neurons | Mouse DRG neurons from a cholestatic pruritus model | |

| Chloroquine (CQ) | 1 mM | ~4.4% of WT DRG neurons responded with increased [Ca2+]i | Wild-type mouse DRG neurons |

| Agonist/Modulator | EC50 | Assay System | Reference |

| This compound (compound 1f) | 0.22 µM | HEK293 cells stably transfected with human MRGPRX1 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments cited in the literature.

Primary Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from methodologies described for isolating and culturing primary murine sensory neurons.

-

Materials:

-

Complete Medium: DH10 (90% Dulbecco's Modified Eagle Medium/F-12, 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

Enzyme Solution: 5 mg/mL dispase, 1 mg/mL collagenase Type I in Dulbecco's phosphate-buffered saline (DPBS) without Ca2+ and Mg2+.

-

Coated Coverslips: Glass coverslips coated with poly-d-lysine and laminin.

-

Growth Factors: Nerve growth factor (25 ng/mL) and glial cell-derived neurotrophic factor (50 ng/mL).

-

-

Procedure:

-

Dissect dorsal root ganglia from adult mice and collect them in cold DH10 medium.

-

Treat the ganglia with the enzyme solution at 37°C for 30 minutes to dissociate the tissue.

-

Gently triturate the ganglia to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in DH10 medium.

-

Plate the neurons on coated glass coverslips.

-

Culture the neurons in an incubator at 37°C with 95% O2 and 5% CO2 for 24 hours, supplementing the medium with nerve growth factor and glial cell-derived neurotrophic factor.

-

Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium concentration following agonist application.

-

Materials:

-

Fura-2 AM (calcium indicator dye).

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH 7.4, Osmolality 310 mOsm/kg).

-

MRGPRX1 agonist of interest.

-

Fluorescence microscopy setup with appropriate filters for ratiometric imaging.

-

-

Procedure:

-

Load cultured DRG neurons with Fura-2 AM according to the manufacturer's instructions.

-

Place the coverslip with the loaded neurons in a recording chamber and perfuse with the extracellular solution.

-

Acquire baseline fluorescence images.

-

Apply the MRGPRX1 agonist to the neurons.

-

Record the changes in fluorescence intensity over time.

-

The ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the electrical activity of individual neurons, such as action potentials and ion channel currents.

-

Materials:

-

Extracellular Solution (as above).

-

Pipette Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES.

-

Patch-clamp amplifier and data acquisition system (e.g., Axon 700B amplifier and pCLAMP 9.2 software).

-

Borosilicate glass electrodes (2–4 MΩ resistance).

-

-

Procedure:

-

Place the coverslip with cultured DRG neurons in the recording chamber on the microscope stage.

-

Identify a neuron for recording.

-

Approach the neuron with a glass electrode filled with the pipette solution.

-

Form a high-resistance seal (giga-seal) between the electrode tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

In current-clamp mode, record the membrane potential and action potential firing in response to agonist application.

-

In voltage-clamp mode, hold the membrane potential at a specific voltage and record the currents flowing through ion channels.

-

Signaling Pathways of MRGPRX1 Activation

The activation of MRGPRX1 in primary sensory neurons triggers multiple intracellular signaling cascades. The diagrams below, generated using the DOT language, illustrate these pathways.

Caption: MRGPRX1 Gq/11-PLC Signaling Pathway.

Caption: MRGPRX1 Gi/o-Mediated Signaling Pathway.

Caption: General Experimental Workflow.

Conclusion

The study of MRGPRX1 and its agonists in primary sensory neurons is a rapidly evolving field with significant therapeutic potential. This guide provides a snapshot of the current understanding, highlighting the quantitative effects of key agonists, providing detailed experimental protocols to aid in research, and illustrating the underlying signaling mechanisms. Further research, particularly on the direct neuronal effects of novel modulators like "this compound," is needed to fully elucidate the therapeutic utility of targeting this receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieno[2,3- d]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Thieno[2,3-d]pyrimidine-Based Modulators of MRGPRX1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery and development of a novel class of thieno[2,3-d]pyrimidine-based positive allosteric modulators (PAMs) for the Mas-related G protein-coupled receptor X1 (MRGPRX1). MRGPRX1, a primate-specific receptor primarily expressed in sensory neurons, has emerged as a promising therapeutic target for non-opioid pain management. The modulators discussed herein represent a significant advancement in the quest for potent and selective agents capable of modulating MRGPRX1 activity for therapeutic benefit.

Core Findings and Data Presentation

A high-throughput screening (HTS) campaign led to the identification of 5,6-dimethyl-4-(o-tolyloxy)thieno[2,3-d]pyrimidine (compound 1a ) as a potent MRGPRX1 PAM.[1] This initial hit served as the foundation for an extensive structure-activity relationship (SAR) study, culminating in the discovery of more potent and metabolically stable analogs. The iterative optimization process focused on enhancing potency, metabolic stability, and pharmacokinetic properties, leading to the identification of compound 1t , 6-(tert-butyl)-5-(3,4-dichlorophenyl)-4-(2-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidine, as a lead candidate with improved oral bioavailability.[1]

Table 1: Structure-Activity Relationship of Thieno[2,3-d]pyrimidine-Based MRGPRX1 PAMs

The following table summarizes the in vitro potency (EC50) of key compounds from the thieno[2,3-d]pyrimidine series as positive allosteric modulators of human MRGPRX1. The activity was determined using a FLIPR calcium assay in HEK293 cells stably expressing human MRGPRX1 in the presence of the MRGPRX1 agonist BAM8-22.[1]

| Compound | R1 | R2 | R3 | EC50 (µM) |

| 1a | Me | Me | 2-Me-Ph | 0.5 |

| 1b | H | H | 2-Me-Ph | >10 |

| 1c | Me | Me | Ph | 1.3 |

| 1d | Me | Me | 3-Me-Ph | 0.8 |

| 1e | Me | Me | 4-Me-Ph | 1.0 |

| 1f | Me | Me | 2-F-Ph | 0.3 |

| 1g | Me | Me | 3-F-Ph | 0.4 |

| 1h | Me | Me | 4-F-Ph | 0.5 |

| 1i | Me | Me | 2-Cl-Ph | 0.4 |

| 1j | Me | Me | 3-Cl-Ph | 0.6 |

| 1k | Me | Me | 4-Cl-Ph | 0.8 |

| 1l | H | H | 2-F-Ph | >10 |

| 1m | Me | H | 2-F-Ph | 2.5 |

| 1n | H | Me | 2-F-Ph | 3.1 |

| 1o | CF3 | Me | 2-F-Ph | 1.8 |

| 1p | 3,4-di-Cl-Ph | t-Bu | 2-F-Ph | 0.08 |

| 1q | 3,4-di-Cl-Ph | t-Bu | 3-F-Ph | 0.12 |

| 1r | 3,4-di-Cl-Ph | t-Bu | 4-F-Ph | 0.25 |

| 1s | 3,4-di-Cl-Ph | t-Bu | 2-CF3O-Ph | 0.05 |

| 1t | 3,4-di-Cl-Ph | t-Bu | 2-CF3O-Ph | 0.04 |

Table 2: In Vitro Metabolic Stability of Selected Thieno[2,3-d]pyrimidine Analogs

The metabolic stability of key compounds was assessed in mouse and human liver microsomes. The data is presented as the percentage of the compound remaining after incubation for 30 and 60 minutes.[1]

| Compound | % Remaining (Mouse Liver Microsomes) | % Remaining (Human Liver Microsomes) |

| 30 min | 60 min | |

| 1f | 15 | <1 |

| 1p | 60 | 40 |

| 1s | 85 | 70 |

| 1t | 95 | 90 |

Experimental Protocols

Synthesis of Thieno[2,3-d]pyrimidine Analogs

The synthesis of the thieno[2,3-d]pyrimidine-based MRGPRX1 modulators was primarily achieved through a nucleophilic aromatic substitution reaction. A general procedure is outlined below.

General Procedure for the Synthesis of Compounds 1a-p: [1]

To a solution of the appropriately substituted phenol in anhydrous N,N-dimethylformamide (DMF) at 0 °C was added sodium hydride (NaH, 60% dispersion in mineral oil). The resulting mixture was stirred at 0 °C for 30 minutes, followed by the addition of the corresponding 4-chlorothieno[2,3-d]pyrimidine derivative. The reaction mixture was then allowed to warm to room temperature and stirred for an additional 2-16 hours. Upon completion, the reaction was quenched with water and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired thieno[2,3-d]pyrimidine analog.

Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (Intermediate for 1a):

Detailed synthetic procedures for the precursor, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, can be found in the chemical literature. Generally, it involves the cyclization of a suitable thiophene derivative.

In Vitro MRGPRX1 Activity Assay (FLIPR Calcium Assay)

The positive allosteric modulator activity of the synthesized compounds was evaluated using a Fluorometric Imaging Plate Reader (FLIPR) based calcium mobilization assay in HEK293 cells stably expressing human MRGPRX1.

Protocol:

-

Cell Plating: HEK293 cells stably expressing human MRGPRX1 are seeded into 384-well black-wall, clear-bottom plates and cultured overnight to form a confluent monolayer.

-

Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit reagent) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37 °C and 5% CO2.

-

Compound Preparation: Test compounds are serially diluted in assay buffer to the desired concentrations.

-

FLIPR Measurement: The assay plate is placed in the FLIPR instrument. The baseline fluorescence is recorded, followed by the addition of the test compound. After a short incubation period, a sub-maximal concentration (EC20) of the MRGPRX1 agonist BAM8-22 is added to stimulate the receptor.

-

Data Analysis: The increase in intracellular calcium concentration is measured as a change in fluorescence intensity. The EC50 values for the PAMs are calculated from the concentration-response curves by non-linear regression analysis.

In Vitro Metabolic Stability Assay

The metabolic stability of the compounds was assessed in mouse and human liver microsomes in the presence of NADPH as a cofactor.

Protocol:

-

Incubation Mixture Preparation: A reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4) is prepared.

-

Compound Incubation: The test compound (e.g., 1 µM final concentration) is added to the pre-warmed incubation mixture to initiate the reaction. The mixture is incubated at 37 °C with shaking.

-

Time Point Sampling: Aliquots are taken at various time points (e.g., 0, 30, and 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

Signaling Pathways and Experimental Workflows

MRGPRX1 Signaling Pathway

MRGPRX1 is a G-protein coupled receptor that primarily signals through the Gαq pathway. Upon activation by an agonist and potentiation by a PAM, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The resulting increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to neuronal excitation and modulation of pain signals.

Caption: MRGPRX1 Gαq signaling pathway.

Drug Discovery Workflow

The discovery of the thieno[2,3-d]pyrimidine-based MRGPRX1 modulators followed a structured drug discovery workflow, beginning with target identification and culminating in in vivo proof-of-concept studies.

Caption: Drug discovery workflow for MRGPRX1 modulators.

References

MRGPRX1 Agonist 3: A Positive Allosteric Modulator for Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a promising, non-opioid target for the treatment of chronic pain.[1][2] Expressed predominantly in small-diameter primary sensory neurons, its activation at central terminals in the spinal cord can inhibit pain signaling.[3][4] However, peripheral activation of MRGPRX1 can elicit undesirable side effects, such as itching.[3] This dual functionality has spurred the development of positive allosteric modulators (PAMs), which offer a novel therapeutic strategy. PAMs do not activate the receptor directly but instead enhance the effects of the endogenous agonist, bovine adrenal medulla 8-22 (BAM8-22), which is upregulated in the spinal cord during persistent pain states. This targeted approach aims to achieve analgesia while minimizing peripheral side effects.

This technical guide focuses on MRGPRX1 agonist 3 , a potent, thieno[2,3-d]pyrimidine-based positive allosteric modulator of human MRGPRX1. Identified as compound 1f in the work by Berhane et al. (2022), this molecule has demonstrated significant potential in preclinical models of neuropathic pain. This document provides a comprehensive overview of its quantitative data, the experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data

The in vitro potency of this compound (compound 1f) and its analogs as MRGPRX1 PAMs was determined using a FLIPR (Fluorometric Imaging Plate Reader) assay with HEK293 cells stably expressing human MRGPRX1. The assay measured the potentiation of the calcium response induced by an EC20 concentration of the agonist BAM8-22.

| Compound | Structure | R | EC50 (μM) |

| 1a | H | 0.5 | |

| 1f (this compound) | 2-F | 0.22 | |

| 1t | 0.1 |

Experimental Protocols

In Vitro PAM Activity Assessment: FLIPR Calcium Assay

This protocol details the measurement of MRGPRX1 PAM activity using a FLIPR assay.

1. Cell Culture and Plating:

-

HEK293 cells stably transfected with the human MrgprX1 gene are cultured in standard growth medium.

-

Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

2. Compound Preparation:

-

Test compounds (including this compound) are serially diluted in an appropriate buffer (e.g., HBSS with 20 mM HEPES) to create a concentration range for dose-response analysis.

-

A stock solution of the MRGPRX1 agonist BAM8-22 is prepared.

3. Dye Loading:

-

The growth medium is removed from the cell plates.

-

Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

4. FLIPR Assay Execution:

-

The dye-loaded cell plate is placed into the FLIPR instrument.

-

The test compound is added to the wells, and the baseline fluorescence is measured.

-

Following a short incubation, an EC20 concentration (5–15 nM) of BAM8-22 is added to the wells.

-

The change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.

5. Data Analysis:

-

The increase in fluorescence following BAM8-22 addition is quantified.

-

Dose-response curves are generated by plotting the fluorescence response against the concentration of the test compound.

-

EC50 values are calculated using a nonlinear regression analysis.

In Vivo Efficacy: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This protocol describes the evaluation of the analgesic effects of this compound in a mouse model of neuropathic pain.

1. Animal Model:

-

Humanized MRGPRX1 mice (e.g., BAC-MrgX1;Mrg-clusterΔ-/- mice) are used, which express human MRGPRX1 in sensory neurons.

-

Adult male or female mice are used for the study.

2. CCI Surgery:

-

Mice are anesthetized.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Three to four loose ligatures are tied around the nerve, causing a constriction that leads to nerve injury and subsequent neuropathic pain behaviors.

-

The incision is closed, and the animals are allowed to recover.

3. Behavioral Testing for Heat Hypersensitivity:

-

Heat hypersensitivity, a measure of neuropathic pain, is assessed by measuring the paw withdrawal latency (PWL) to a radiant heat source.

-

A baseline PWL is established before CCI surgery and before drug administration.

-

Following oral administration of this compound or vehicle, the PWL is measured at various time points (e.g., 1, 2, and 4 hours post-dosing).

-

An increase in PWL indicates an analgesic effect.

4. Data Analysis:

-

The PWL data are analyzed using appropriate statistical methods, such as a two-way ANOVA with a Bonferroni post-hoc test, to compare the effects of the compound to the vehicle control.

Visualizations

Signaling Pathway of MRGPRX1 Positive Allosteric Modulation

Caption: MRGPRX1 PAM signaling cascade.

Experimental Workflow for In Vitro PAM Screening

Caption: In vitro screening workflow for MRGPRX1 PAMs.

Experimental Workflow for In Vivo Efficacy Testing

Caption: In vivo efficacy testing workflow in the CCI model.

References

- 1. ventures.jhu.edu [ventures.jhu.edu]

- 2. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of MRGPRX1 Agonist 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in small-diameter primary sensory neurons, making it a compelling target for the development of novel analgesics.[1][2][3][4] Activation of MRGPRX1 has been shown to inhibit persistent pain.[5] MRGPRX1 Agonist 3, also identified as compound 1f, is a potent positive allosteric modulator (PAM) of MRGPRX1. As a PAM, it enhances the activity of the receptor in the presence of an endogenous agonist. This property is particularly advantageous as it may allow for targeted receptor activation at the central terminals of primary sensory neurons, potentially minimizing side effects such as itch that can be associated with peripheral activation.

These application notes provide a detailed in vivo experimental protocol for evaluating the analgesic effects of this compound in a preclinical model of neuropathic pain. The protocol is designed for use in humanized MRGPRX1 mice, which are essential for studying the in vivo effects of compounds targeting this human-specific receptor.

Quantitative Data Summary

The following table summarizes the key in vitro potency of this compound (compound 1f).

| Compound Name | Alias | Type | EC50 (µM) | Application |

| This compound | compound 1f | Positive Allosteric Modulator | 0.22 | Neuropathic Pain Research |

MRGPRX1 Signaling Pathway